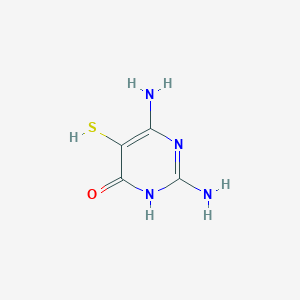

2,6-Diamino-5-sulfanylpyrimidin-4(1H)-one

Description

2,6-Diamino-5-sulfanylpyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a sulfanyl (-SH) group at the 5-position and amino (-NH₂) groups at the 2- and 6-positions. Pyrimidinones are known for their roles as enzyme inhibitors and intermediates in nucleotide biosynthesis, but structural modifications (e.g., sulfanyl or amino substitutions) can significantly alter reactivity, solubility, and biological interactions .

Properties

CAS No. |

77708-93-1 |

|---|---|

Molecular Formula |

C4H6N4OS |

Molecular Weight |

158.18 g/mol |

IUPAC Name |

2,4-diamino-5-sulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C4H6N4OS/c5-2-1(10)3(9)8-4(6)7-2/h10H,(H5,5,6,7,8,9) |

InChI Key |

FUEWRKKIWYXSHX-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-mercaptopyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with malononitrile in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production of 2,6-Diamino-5-mercaptopyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-mercaptopyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The keto group can be reduced to form corresponding alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino groups under mild to moderate conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2,6-Diamino-5-mercaptopyrimidin-4(1H)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-mercaptopyrimidin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-Diamino-5-sulfanylpyrimidin-4(1H)-one with three analogs: streptochlorin (), 2,3-dihydroquinazolin-4(1H)-one derivatives (), and pyrimidinone-based compounds (). Key distinctions lie in substituent effects, spectral properties, and biological relevance.

Structural and Functional Group Analysis

Key Observations :

- The sulfanyl group in the target compound may enhance metal-binding capacity compared to hydroxyl or methyl groups in other pyrimidinones .

- Streptochlorin (Figure 3B, ) lacks amino groups but features a chlorinated indole system, which is associated with antimicrobial activity.

- MHY2251 () incorporates a benzodioxole group, improving lipophilicity and SIRT1 inhibitory activity compared to simpler quinazolinones.

Spectral Data Comparison

NMR Chemical Shifts :

- Pyrimidinone derivatives (Table 2, ): Compound 17: $ ^1H $ signals at δ 7.2–8.1 ppm (aromatic protons), $ ^{13}C $ at δ 160–170 ppm (carbonyl). Compound 21: $ ^1H $ δ 2.3–3.1 ppm (methyl groups), $ ^{13}C $ δ 20–25 ppm (aliphatic carbons).

- Target compound: Expected $ ^1H $ shifts for -NH₂ (~δ 5–6 ppm) and -SH (~δ 1.5–3 ppm) based on pyrimidinone analogs .

- $ ^{13}C $ carbonyl signal at δ 172 ppm, distinct from pyrimidinones due to fused indole system.

- Benzodioxole protons at δ 6.7–6.9 ppm, contrasting with pyrimidinone aromatic signals.

Biological Activity

2,6-Diamino-5-sulfanylpyrimidin-4(1H)-one, also known as a pyrimidine derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, potentially leading to therapeutic applications in treating diseases such as cancer and infections.

- CAS Number : 77708-93-1

- Molecular Formula : C4H7N5OS

- Molecular Weight : 157.2 g/mol

The biological activity of 2,6-Diamino-5-sulfanylpyrimidin-4(1H)-one primarily involves its role as an enzyme inhibitor. It has been shown to interact with several key enzymes and receptors involved in cellular processes:

- Inhibition of Dihydropteroate Synthase : This enzyme is crucial in the folate biosynthesis pathway, making the compound a potential candidate for antimicrobial activity.

- Anticancer Properties : Studies indicate that it may inhibit certain kinases associated with cancer progression, thereby reducing tumor growth.

Antimicrobial Activity

Research has demonstrated that 2,6-Diamino-5-sulfanylpyrimidin-4(1H)-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells through different mechanisms, including apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of 2,6-Diamino-5-sulfanylpyrimidin-4(1H)-one against clinical isolates of Staphylococcus aureus. Results indicated that the compound effectively inhibited bacterial growth and showed low toxicity to human cells. -

Investigation of Anticancer Properties :

In a study published in the Journal of Medicinal Chemistry, researchers tested the compound on various cancer cell lines. They reported that it induced apoptosis in MCF-7 cells through the activation of caspase pathways and significantly reduced tumor size in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.